Copper(II) tetrafluoroborate hexahydrate

描述

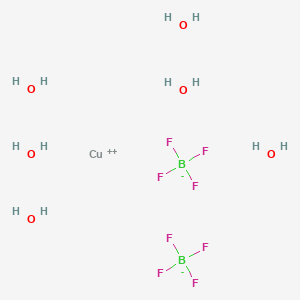

Copper(II) tetrafluoroborate hexahydrate is an inorganic compound with the formula Cu(H2O)x(BF4)2. It is usually encountered as the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . It is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .

Synthesis Analysis

The Cu(BF4)2·6H2O complex salt is a known laboratory reagent, which probably transforms into a tetrahydrate (Cu(BF4)2·4H2O) upon heating at 336 K . It is a starting reactant in a number of the copper(II) tetrafluoroborate complexes preparation procedures .Molecular Structure Analysis

The crystal structure of Copper(II) tetrafluoroborate hexahydrate was determined using single crystal X-ray diffraction . The structure is isotypical with copper(II) perchlorate hexahydrate . The structure should be composed of [CuII(H2O)6]2+ cations packed together with the tetrahedral tetrafluoroborate BF4- anions .Chemical Reactions Analysis

Copper(II) tetrafluoroborate hexahydrate is used in organic synthesis, e.g., as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .Physical And Chemical Properties Analysis

Copper(II) tetrafluoroborate hexahydrate is a blue crystal that is soluble in water .科学研究应用

Crystallography

- Field : Crystallography

- Application : The previously unknown crystal structure of a copper (II) tetrafluoroborate hexahydrate salt was determined using single crystal X-ray diffraction .

- Method : The unit cell parameters were determined at different temperatures (90, 150 and 270 K). The structure is isotypical with copper (II) perchlorate hexahydrate .

- Results : The K.P.I. coefficient (78.0) and the FUV index (256.21 Å 3) indicating very effective packing of the ions in the discussed structure, whereas the β angle is very close to the 90° and, in this way, the crystal could undergo a monoclinic \ (\to \) orthorhombic phase transition at some lower temperatures .

Organic Synthesis

- Field : Organic Synthesis

- Application : Copper(II) tetrafluoroborate hexahydrate is used as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides .

- Method : In the former two applications, the copper (II) is reduced to a copper (I) catalyst .

- Results : The specific outcomes of these reactions would depend on the reactants used and the conditions of the reaction .

Catalyst for N-tert-butoxycarbonylation of Amines

- Field : Organic Chemistry

- Application : Copper (II) tetrafluoroborate hydrate may be used as a catalyst for chemoselective N - tert -butoxycarbonylation of amines with di- tert -butyl dicarbonate .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Electrochemistry

- Field : Electrochemistry

- Application : It can be used as an electrochemical catalyst, participating in electrolysis processes and battery reactions .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Fluorination in Organic Synthesis

- Field : Organic Synthesis

- Application : As a source of fluoride ions, it can be used in fluorination reactions in organic synthesis .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Coordination Chemistry

- Field : Coordination Chemistry

- Application : As a type of copper (II) salt, it can be used to synthesize complexes with specific structures and properties .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Electrochemical Applications

- Field : Electrochemistry

- Application : It can be used as an electrochemical catalyst, participating in electrolysis processes and battery reactions .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Fluorination in Organic Synthesis

- Field : Organic Synthesis

- Application : As a source of fluoride ions, it can be used in fluorination reactions in organic synthesis .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Coordination Chemistry

- Field : Coordination Chemistry

- Application : As a type of copper (II) salt, it can be used to synthesize complexes with specific structures and properties .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

安全和危害

未来方向

Copper(II) tetrafluoroborate hexahydrate is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . These applications suggest potential future directions for the use of this compound in various chemical reactions and studies.

属性

IUPAC Name |

copper;ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXFBIARQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578182 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) tetrafluoroborate hexahydrate | |

CAS RN |

72259-10-0 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)